molecular formula C8H10ClN5 B15240153 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B15240153
M. Wt: 211.65 g/mol
InChI Key: XLDDZSBSXUSNNE-UHFFFAOYSA-N
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Description

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde with 1H-imidazole-2-amine under specific reaction conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced imidazole derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine can be compared with other similar imidazole derivatives, such as:

    1-Methylimidazole: A simpler imidazole derivative with a single methyl substitution.

    5-Chloro-1H-imidazole: An imidazole derivative with a chloro substitution at the 5-position.

    2-Methyl-1H-imidazole: An imidazole derivative with a methyl substitution at the 2-position.

The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and biological properties compared to its simpler counterparts .

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

1-[(5-chloro-1-methylimidazol-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H10ClN5/c1-13-6(9)4-12-7(13)5-14-3-2-11-8(14)10/h2-4H,5H2,1H3,(H2,10,11)

InChI Key

XLDDZSBSXUSNNE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CN2C=CN=C2N)Cl

Origin of Product

United States

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